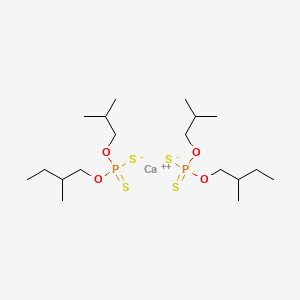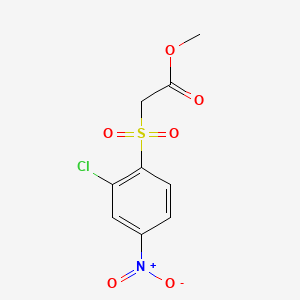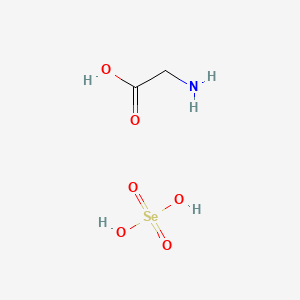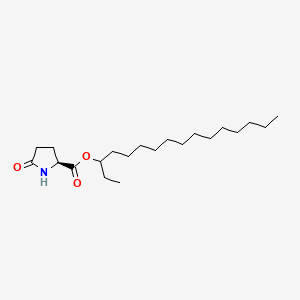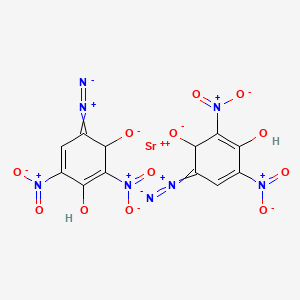
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate is a complex organic compound known for its unique chemical structure and properties This compound contains a strontium ion coordinated to a diazo group, a hydroxy group, and two nitro groups on a cyclohexa-2,4-dienolate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate typically involves the reaction of strontium salts with diazo compounds under controlled conditions. One common method includes the use of strontium chloride and 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate in an aqueous medium. The reaction is carried out at low temperatures to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the product. Purification steps such as crystallization and filtration are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of strontium and modified organic structures.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexa-2,4-dienolate derivatives.
Aplicaciones Científicas De Investigación
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate exerts its effects involves the interaction of the diazo group with various molecular targets. The diazo group can form reactive intermediates that interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The nitro groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dienolate
- 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate
Uniqueness
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate is unique due to the presence of the strontium ion, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the diazo, hydroxy, and nitro groups on the cyclohexa-2,4-dienolate ring further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
94158-15-3 |
|---|---|
Fórmula molecular |
C12H6N8O12Sr |
Peso molecular |
541.84 g/mol |
Nombre IUPAC |
strontium;6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dien-1-olate |
InChI |
InChI=1S/2C6H3N4O6.Sr/c2*7-8-2-1-3(9(13)14)6(12)4(5(2)11)10(15)16;/h2*1,5,12H;/q2*-1;+2 |
Clave InChI |
VUVNVCNNRMBYGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(C1=[N+]=[N-])[O-])[N+](=O)[O-])O)[N+](=O)[O-].C1=C(C(=C(C(C1=[N+]=[N-])[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


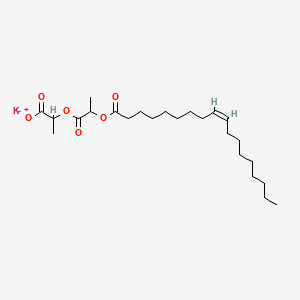
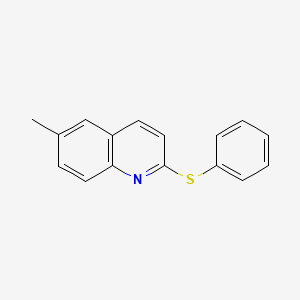
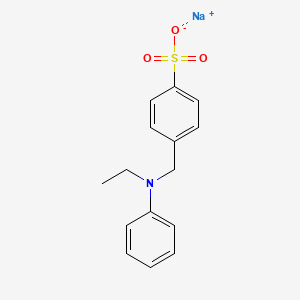

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
